

Application Notes and Protocols for VPC12249-Treated Animal Studies

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Compound of Interest		
Compound Name:	VPC12249	
Cat. No.:	B1683573	Get Quote

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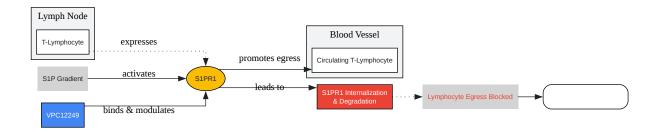
Introduction

VPC12249 is a novel investigational compound hypothesized to be a selective sphingosine-1-phosphate receptor 1 (S1PR1) modulator. S1P receptor modulators are a class of drugs that have shown therapeutic efficacy in autoimmune disorders, most notably in multiple sclerosis. This document provides a detailed experimental design for preclinical animal studies to evaluate the efficacy of **VPC12249**, using the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely accepted model for multiple sclerosis.[1]

Mechanism of Action: S1P Receptor Modulation

Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation.[2] This process is mediated by the interaction of S1P with its receptor, S1PR1, on the surface of lymphocytes.[2] **VPC12249**, as a presumed S1PR1 modulator, is thought to bind to S1PR1 on lymphocytes, leading to the internalization and degradation of the receptor.[1] This functional antagonism prevents lymphocytes from responding to the S1P gradient, effectively trapping them within the lymph nodes.[3] The resulting reduction in circulating pathogenic lymphocytes and their infiltration into the central nervous system (CNS) is the proposed mechanism for the therapeutic effect of **VPC12249** in neuroinflammatory conditions.[2]





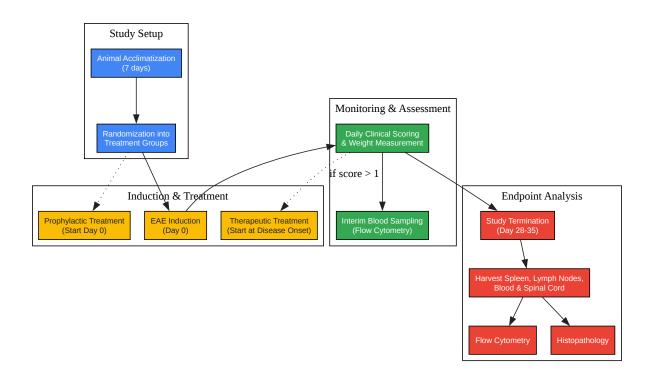
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Figure 1: Hypothesized mechanism of action of VPC12249.

Experimental Design: Efficacy of VPC12249 in a Murine EAE Model

This study is designed to assess the prophylactic and therapeutic efficacy of **VPC12249** in the MOG35-55-induced EAE model in C57BL/6 mice. The primary endpoints will be clinical disease score, immune cell infiltration into the CNS, and histopathological evidence of demyelination and inflammation.





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- 2. Sphingosine 1-phosphate receptor modulators in multiple sclerosis treatment: A practical review PMC [pmc.ncbi.nlm.nih.gov]
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